ジエノエストロルジアセテート

概要

説明

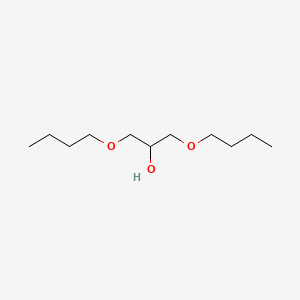

Dienestrol diacetate is a synthetic nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol . It is an ester of dienestrol and is used to treat atrophic vaginitis and kraurosis vulvae .

Synthesis Analysis

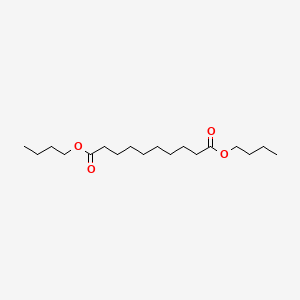

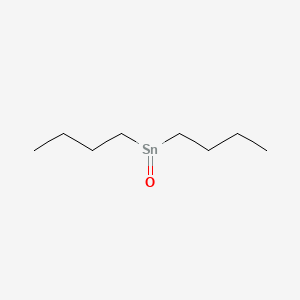

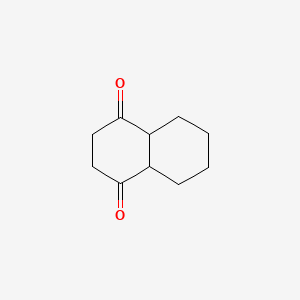

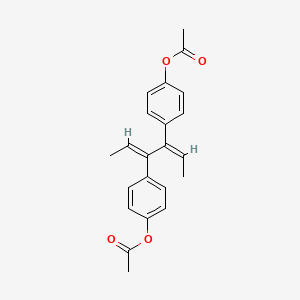

The synthesis of Dienestrol diacetate involves the dehydration of mixtures of meso- and racemic 3,4-bis(p-acetoxyphenyl)-3,4-hexanediols . The compound is also known by its synonym: 3,4-bis(p-Acetoxyphenyl)-2,4-hexadiene .Molecular Structure Analysis

Dienestrol diacetate has a chemical formula of C22H22O4 . It is a close analogue of diethylstilbestrol and has approximately 223% and 404% of the affinity of estradiol at the ERα and ERβ, respectively .Chemical Reactions Analysis

Dienestrol is a synthetic, non-steroidal estrogen. It passively diffuses into target cells of responsive tissues, complexes with the estrogen receptors, and enters the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .科学的研究の応用

1. 萎縮性膣炎およびクルーロシス・バルバの治療 ジエノエストロルジアセテートは、萎縮性膣炎およびクルーロシス・バルバの治療に使用されます。これらの状態は、しばしば閉経と関連付けられています。 ジエノエストロルジアセテートは合成非ステロイドエストロゲンとして作用し、閉経中に低下する可能性のある体内のエストロゲンレベルを補充することで、症状の緩和に役立ちます .

医薬品アッセイ開発

医薬品中のジエノエストロルの特定のアッセイ手順が開発されました。 この手順では、ジエノエストロルを、カラムクロマトグラフィーによって剤形に含まれる他の物質から分離し、置換インデンとして分光光度計で定量します .

作用機序

Target of Action

Dienestrol diacetate is a synthetic, non-steroidal estrogen . Its primary targets are estrogen receptors . Estrogen receptors are proteins found inside cells, and they are activated by the hormone estrogen. They are present in various tissues including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

Dienestrol diacetate interacts with its targets through passive diffusion into target cells of responsive tissues . Once inside the cell, it complexes with the estrogen receptors . This complex then enters the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .

Biochemical Pathways

The activation of estrogen receptors by dienestrol diacetate leads to a cascade of biochemical reactions. Estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . They also suppress follicle-stimulating hormone (FSH) from the anterior pituitary . The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH) .

Result of Action

The molecular and cellular effects of dienestrol diacetate’s action are primarily related to its estrogenic activity. By binding to estrogen receptors, it can influence a variety of physiological processes. For example, estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy . Using or applying an estrogen relieves or lessens dryness and soreness in the vagina, itching, redness, or soreness of the vulva .

Safety and Hazards

生化学分析

Biochemical Properties

Dienestrol Diacetate is a synthetic, non-steroidal estrogen . It is an estrogen receptor agonist . Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy . Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .

Cellular Effects

Dienestrol Diacetate, as an estrogen, has effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .

Molecular Mechanism

The mechanism of action of Dienestrol Diacetate involves its role as a synthetic, non-steroidal estrogen . Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .

特性

IUPAC Name |

[4-[4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLLGDVBTLPARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057840 | |

| Record name | Dienestrol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84-19-5 | |

| Record name | Phenol, 4,4′-(1,2-diethylidene-1,2-ethanediyl)bis-, 1,1′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienestrol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dienestrol di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Dienestrol diacetate?

A1: Dienestrol diacetate is a synthetic estrogen. [] While the provided research doesn't delve into the specific molecular interactions, estrogens generally exert their effects by binding to estrogen receptors (ERs), which are transcription factors that regulate gene expression. []

Q2: What are the downstream effects of Dienestrol diacetate administration in poultry?

A2: Research indicates that Dienestrol diacetate administration in poultry can lead to several effects, including:

- Increased fat deposition in muscle tissue and abdominal fat. [, , , ]

- Improved market quality due to feminization in male fowl. []

- Potential for delayed onset of production and changes in egg production patterns in hens. [, ]

- Possible impact on bone fragility in caged layers. []

Q3: What is the molecular formula and weight of Dienestrol diacetate?

A3: The molecular formula of Dienestrol diacetate is C22H24O4, and its molecular weight is 352.42 g/mol. []

Q4: What is known about the stability of Dienestrol diacetate in feed?

A4: Research indicates that Dienestrol diacetate can degrade in feed, necessitating specific analytical methods for its detection. []

Q5: Does Dienestrol diacetate administration lead to estrogenic residues in edible tissues?

A5: Studies have shown that while residues of Dienestrol diacetate can be detected in the tissues of treated chickens, the levels are generally low, especially after recommended withdrawal periods. [, ]

Q6: Has Dienestrol diacetate been investigated in any animal models beyond poultry?

A6: Yes, Dienestrol diacetate has been studied in mink and mice to understand its effects on reproductive performance and milk production, respectively. [, ]

Q7: Are there any known toxicological concerns associated with Dienestrol diacetate use in animals?

A7: Research highlights a potential link between high doses of Dienestrol diacetate and aortic ruptures in turkeys. [] Further research is needed to fully understand the potential long-term effects of Dienestrol diacetate in different species.

Q8: Which analytical methods are commonly used to quantify Dienestrol diacetate?

A8: Gas-Liquid Chromatography (GLC) is a commonly employed technique for the quantification of Dienestrol diacetate in various matrices, such as feed and tissue samples. []

Q9: Is there any information available on the environmental impact of Dienestrol diacetate?

A9: The provided research primarily focuses on the effects of Dienestrol diacetate on poultry and other animal models. Further investigation is necessary to assess its potential environmental impact and degradation pathways.

Q10: When was Dienestrol diacetate first investigated for its potential applications in animal agriculture?

A10: Research on the use of Dienestrol diacetate in poultry dates back to the mid-20th century, with studies exploring its impact on growth, fat deposition, and egg production. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。